2,3-Dihydro-3-methyl-4(1H)-quinolinone is a heterocyclic compound belonging to the quinolinone family, characterized by a fused bicyclic structure that includes a quinoline moiety. This compound has garnered attention due to its potential pharmacological properties and applications in medicinal chemistry. Specifically, it is noted for its role as an intermediate in the synthesis of various bioactive molecules, including antipsychotic drugs and anticancer agents.
2,3-Dihydro-3-methyl-4(1H)-quinolinone is classified as a dihydroquinolinone, which is a derivative of quinoline. The compound can be synthesized from various precursors through several chemical reactions, including cyclization and reduction processes. Its structural formula can be represented as , indicating the presence of nitrogen in the ring structure.
The synthesis of 2,3-dihydro-3-methyl-4(1H)-quinolinone can be achieved through multiple methods, often involving cyclization reactions. Key synthetic routes include:
For example, a notable method involves the condensation of 2-nitroaniline with acetylacetone followed by cyclization under basic conditions, yielding high yields of 2,3-dihydro-3-methyl-4(1H)-quinolinone .
The molecular structure of 2,3-dihydro-3-methyl-4(1H)-quinolinone consists of a fused bicyclic system with the following characteristics:
The compound's three-dimensional conformation can significantly influence its biological activity and solubility properties.
2,3-Dihydro-3-methyl-4(1H)-quinolinone participates in various chemical reactions that enhance its utility in organic synthesis:
These reactions are crucial for developing derivatives with enhanced pharmacological properties.
The mechanism of action for compounds like 2,3-dihydro-3-methyl-4(1H)-quinolinone typically involves interactions with biological targets such as enzymes or receptors. For instance:
The specific pathways and interactions depend on the substituents on the quinolinone core and their spatial orientation.
Quantitative analyses such as melting point determination and spectral characterization (NMR, IR) are essential for confirming purity and structure.
2,3-Dihydro-3-methyl-4(1H)-quinolinone serves several significant roles in scientific research:
The ongoing research into this compound continues to reveal its potential applications across various fields in medicinal chemistry and drug development.
The Ugi four-component reaction (Ugi-4CR) enables efficient assembly of complex molecular frameworks from simple precursors. For pyrroloquinolinones—which incorporate the 2,3-dihydro-4(1H)-quinolinone core—post-Ugi cyclization strategies are pivotal. In one approach, Ugi adducts derived from 2-formylbenzoic acids, primary amines, isocyanides, and carboxylic acids undergo copper-catalyzed intramolecular N-arylation. This forms the fused pyrrolidine-quinolinone system characteristic of pyrroloquinolinones. The reaction proceeds under mild conditions (CuI, Cs₂CO₃, DMF, 80°C), tolerating diverse substituents on the isocyanide and amine components. Key advantages include convergence (multiple bonds formed in one pot) and modular access to C3-alkylated derivatives, including 3-methyl variants, by employing methyl-containing isocyanides or amines. Yields typically range from 65–85%, with excellent functional group compatibility [1].
Domino sequences offer rapid complexity generation. A significant route to 3,4-dihydro-7-hydroxy-2(1H)-quinolinones (precursors to 3-methyl derivatives) employs resorcinol, β-amino acids, and acyl chlorides in a three-step domino process. First, resorcinol undergoes esterification with 3-chloropropionyl chloride, yielding (3-hydroxyphenyl) 3-chloropropanoate. This ester then reacts with ammonia (or methylamine for 3-methyl variants) via nucleophilic substitution, forming 3-arylaminopropanamide intermediates. Finally, Lewis acid-catalyzed intramolecular Friedel-Crafts acylation (AlCl₃, CH₂Cl₂, reflux) completes the dihydroquinolinone ring. This method is industrially applied in synthesizing aripiprazole intermediates. Modifications using methylamine directly incorporate the 3-methyl group [4].
Table 1: Domino Synthesis of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinones
Step | Reagents/Conditions | Key Intermediate/Product |
---|---|---|
Esterification | 3-Chloropropionyl chloride, Pyridine, 0°C | (3-Hydroxyphenyl) 3-chloropropanoate |
Aminolysis | NH₃/MeNH₂ (alcoholic solution), 25°C | 3-(Arylamino)propanamide |
Cyclization | AlCl₃, CH₂Cl₂, reflux | 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone (or 3-methyl analogue) |
Photocatalysis provides sustainable access to complex heterocycles under mild conditions. While direct references to photochemical synthesis of 3-methyl-2,3-dihydro-4(1H)-quinolinone are limited in the provided results, the broader context of visible-light-mediated cyclizations is highly relevant. Inspired by photo-Fries rearrangements (where aryl esters undergo homolytic cleavage and recombination to form ortho-hydroxyketones upon UV light), analogous strategies could be envisioned for N-aryl amide precursors. Modern approaches utilize photocatalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) with visible light to generate radicals from suitable precursors. For dihydroquinolinones, potential pathways include:
Introducing chirality at non-ring positions (e.g., C4 in 3-methyl derivatives) demands enantioselective methods. Kinetic resolution (KR) using chiral acylating agents is highly effective. Chiral hydroxamic acids (e.g., derived from cis-(1,2)-aminoindanol) enable catalytic KR of racemic N-heterocycles, including 3-substituted morpholines and piperazines structurally analogous to dihydroquinolinones. The mechanism involves stereoelectronically controlled acyl transfer:
Using stoichiometric reagents like mandelic acid-derived acyl hydroxamates improves selectivity. For example, (S)-O-methylmandeloyl hydroxamate resolves 3-benzylmorpholine with selectivity factor (s) = 29. Fluorinated analogues enhance selectivity further (s up to 27 for fluorohydrocinnamate derivatives) via the discovered stereoelectronic effect. This methodology is directly adaptable to 3-methyl-2,3-dihydro-4(1H)-quinolinones bearing a stereogenic center at C3.
Table 2: Kinetic Resolution of N-Heterocycles Using Chiral Acylating Agents
Chiral Acyl Donor | Substrate | Selectivity Factor (s) | Conv. (%) | Product er (amide:amine) |
---|---|---|---|---|
(S)-O-Methylmandeloyl hydroxamate | 3-Benzylmorpholine | 29 | 50 | 92:8 (amide) / 92:8 (amine) |
α-(R)-Fluorohydrocinnamate hydroxamate | Diazepanone | 27 | 38 | 94:6 (amide) / 77:23 (amine) |
(S)-Mandelyl Glycine Derivative | 2-Phenylpiperidine | 24 | 40 | 93:7 (amide) / 79:21 (amine) |
Fries rearrangement of N-aryl β-lactams (azetidin-2-ones) provides a direct, atom-economical route to 2,3-dihydro-4(1H)-quinolinones. The reaction involves:
Crucially, low-temperature conditions (0–18°C in TfOH) suppress side reactions and enable high yields (typically >75%). This method efficiently constructs the core bicyclic system, including 3-methyl derivatives when 4-methylazetidin-2-ones are employed. Subsequent dehydrogenation (Pd/C, iPrOH/H₂O, NaOH, 82°C) affords fully aromatic 4(1H)-quinolones, but the dihydro stage is selectively isolable [2] [5] [6].
Table 3: Fries Rearrangement for Dihydroquinolinone Synthesis
Azetidinone Precursor | Acid Catalyst | Temp (°C) | Time (h) | Product (Dihydroquinolinone) | Yield (%) |
---|---|---|---|---|---|
1-(4-Methoxyphenyl)azetidin-2-one | TfOH | 0–18 | 2 | 6-Methoxy-3,4-dihydro-2(1H)-quinolinone | 82 |
4-Methyl-1-phenylazetidin-2-one | Methanesulfonic acid | 100 | 4 | 2-Methyl-2,3-dihydro-4(1H)-quinolinone | 78 |
1-(3-Bromophenyl)azetidin-2-one | TfOH | 0–18 | 3 | 7-Bromo-3,4-dihydro-2(1H)-quinolinone | 80 |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: